molecular formula C9H6BrNO2 B13863197 1-(1,2-Benzoxazol-3-yl)-2-bromoethanone

1-(1,2-Benzoxazol-3-yl)-2-bromoethanone

Katalognummer: B13863197
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: BXPGDUBQVOXLDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2-Benzoxazol-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

The synthesis of 1-(1,2-Benzoxazol-3-yl)-2-bromoethanone typically involves the reaction of 1,2-benzoxazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(1,2-Benzoxazol-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazole derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1,2-Benzoxazol-3-yl)-2-bromoethanone has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for chemists in developing new synthetic methodologies.

    Biological Studies: The compound and its derivatives are used in biological studies to investigate their effects on various biological targets and pathways.

    Industrial Applications: In the industry, the compound is used in the development of new materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 1-(1,2-Benzoxazol-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(1,2-Benzoxazol-3-yl)-2-bromoethanone can be compared with other similar compounds, such as:

    1-(1,2-Benzoxazol-3-yl)-2-chloroethanone: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(1,2-Benzoxazol-3-yl)-2-iodoethanone:

    1-(1,2-Benzoxazol-3-yl)-2-fluoroethanone: The presence of a fluorine atom can significantly alter the compound’s properties and interactions.

The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C9H6BrNO2

Molekulargewicht

240.05 g/mol

IUPAC-Name

1-(1,2-benzoxazol-3-yl)-2-bromoethanone

InChI

InChI=1S/C9H6BrNO2/c10-5-7(12)9-6-3-1-2-4-8(6)13-11-9/h1-4H,5H2

InChI-Schlüssel

BXPGDUBQVOXLDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NO2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.